4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride

Catalog No.
S3348459
CAS No.
1609402-83-6
M.F
C14H20ClNO3
M. Wt
285.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochlo...

CAS Number

1609402-83-6

Product Name

4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride

IUPAC Name

4-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76

InChI

InChI=1S/C14H19NO3.ClH/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15;/h2-5,12H,1,6-11H2;1H

InChI Key

JFHLIWZKYQTPKK-UHFFFAOYSA-N

SMILES

C1COCCN1CCCOC2=CC=C(C=C2)C=O.Cl

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)C=O.Cl

4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14_{14}H20_{20}ClNO3_3 and a molecular weight of approximately 286.77 g/mol. This compound is characterized by the presence of a morpholine group attached to a propoxy chain, which is further connected to a benzaldehyde moiety. The hydrochloride form indicates that it is available as a salt, enhancing its solubility and stability in various applications. The compound's structure includes a benzene ring with an aldehyde functional group, which is significant for its reactivity and potential biological activity.

The primary reactions involving 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride include:

  • Nucleophilic Substitution: The aldehyde group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.

These reactions are crucial for synthesizing analogs and derivatives that may exhibit enhanced biological activity.

Research indicates that 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride may possess various biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with biological targets, including:

  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Kinase Inhibition: The morpholine moiety may enhance binding to kinase targets, suggesting potential applications in treating diseases where kinase activity is dysregulated.
  • Neuroprotective Effects: Morpholine derivatives have been studied for neuroprotective properties, indicating that this compound might also exhibit such effects.

The synthesis of 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride typically involves several steps:

  • Formation of the Propoxy Chain: The synthesis begins with the alkylation of morpholine with an appropriate alkyl halide to form the propoxy chain.
  • Benzaldehyde Coupling: The propoxy-morpholine intermediate is then reacted with benzaldehyde under basic conditions to facilitate the formation of the desired compound.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form, enhancing solubility.

These methods can vary based on specific laboratory protocols and desired purity levels.

4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing potential therapeutic agents, particularly in oncology and neurology.
  • Chemical Research: Used in studies exploring structure-activity relationships to develop new drugs.
  • Reference Standard: Employed as a standard in analytical chemistry for quality control and validation of analytical methods.

Interaction studies involving 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride focus on its binding affinity and efficacy against various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • Cell Viability Assays: To assess its cytotoxic effects on different cancer cell lines.
  • Kinase Activity Assays: To evaluate its potential as a kinase inhibitor.

Such studies are essential for elucidating the pharmacological profile of this compound.

Several compounds share structural similarities with 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-[3-(4-Morpholinyl)propoxy]benzaldehydeC14_{14}H19_{19}NO3_3Lacks hydrochloride salt; potential differences in solubility
4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehydeC15_{15}H21_{21}NO4_4Contains methoxy group; may exhibit different reactivity
2-(4-Morpholinyl)-1-benzaldehydeC13_{13}H15_{15}NODifferent substitution pattern; potential variance in activity

These compounds highlight the unique aspects of 4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride, particularly its specific morpholine attachment and functional groups that may influence biological activity and applications.

Dates

Last modified: 08-19-2023

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